molecular formula C14H22N2O2 B7606170 N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(dimethylamino)benzamide

N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(dimethylamino)benzamide

Cat. No.: B7606170
M. Wt: 250.34 g/mol
InChI Key: PGSRDNKDBWIQML-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(dimethylamino)benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with a hydroxymethyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(dimethylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(dimethylamino)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(dimethylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(methylamino)benzamide
  • N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(ethylamino)benzamide
  • N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(propylamino)benzamide

Uniqueness

N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(dimethylamino)benzamide is unique due to the presence of both the hydroxymethyl and dimethylamino groups, which confer distinct chemical and biological properties. The specific arrangement of these functional groups allows for unique interactions with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

4-(dimethylamino)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)13(9-17)15-14(18)11-5-7-12(8-6-11)16(3)4/h5-8,10,13,17H,9H2,1-4H3,(H,15,18)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSRDNKDBWIQML-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.